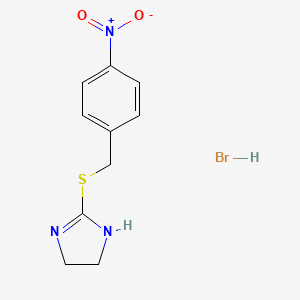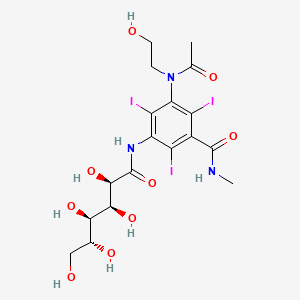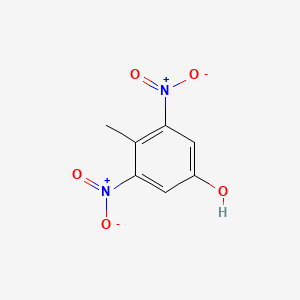![molecular formula C21H15NO3 B3055395 N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 64468-27-5](/img/structure/B3055395.png)
N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide
Übersicht
Beschreibung
N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide: is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Wirkmechanismus
Target of Action
N-Benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as 3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-oxo-N-(phenylmethyl)-, has been found to exhibit antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines, including A549 and NCI-H460 . The primary targets of this compound are these cancer cells, where it induces apoptosis, arrests the cell cycle, and elevates intracellular reactive oxygen species (ROS) levels .
Mode of Action
The compound interacts with its targets by inducing a dose- and time-dependent proliferation inhibition of A549 and NCI-H460 cells This suggests that the compound may be a potent antitumor agent
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation, apoptosis, and the cell cycle . By inducing apoptosis and arresting the cell cycle, the compound inhibits the proliferation of cancer cells. Additionally, the compound elevates the level of intracellular ROS, which can lead to oxidative stress and further promote apoptosis .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation, which is achieved through the induction of apoptosis, cell cycle arrest, and elevation of intracellular ROS levels . These effects suggest that the compound may have potential as an antitumor agent.
Biochemische Analyse
Biochemical Properties
It has been synthesized and its interaction with various metal ions has been evaluated . The compound was found to interact with sodium ions, exhibiting a chelation quenched fluorescence (CHQF) phenomenon selectively toward the Na+ .
Cellular Effects
Similar compounds have shown antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines . They have been observed to induce apoptosis, arrest the cell cycle, and elevate intracellular reactive oxygen species (ROS) levels .
Molecular Mechanism
It has been suggested that the compound chelates sodium ions through mechanisms of oxidative and reductive photoinduced electron transfer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves a multi-step process. One common method starts with the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with Meldrum’s acid to form 3-oxo-3H-benzo[f]chromene-2-carboxylic acid . This intermediate is then subjected to amidation with benzylamine under appropriate conditions to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: Due to its potential biological activities, it is being explored for therapeutic applications, particularly in cancer treatment.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical products.
Vergleich Mit ähnlichen Verbindungen
3-oxo-3H-benzo[f]chromene-2-carboxylic acid: This compound is a precursor in the synthesis of N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide and shares similar structural features.
N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxylate: An ester derivative that exhibits different chemical and biological properties.
Uniqueness: this compound is unique due to its specific amide functional group, which imparts distinct chemical reactivity and biological activity compared to its ester and acid counterparts. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
N-benzyl-3-oxobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c23-20(22-13-14-6-2-1-3-7-14)18-12-17-16-9-5-4-8-15(16)10-11-19(17)25-21(18)24/h1-12H,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDDCEIKPJDXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358396 | |
| Record name | F0341-0290 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64468-27-5 | |
| Record name | F0341-0290 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester](/img/structure/B3055329.png)



